1-(Pyridin-2-yl)-4,4'-bipiperidine
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Overview
Description
1-(Pyridin-2-yl)-4,4’-bipiperidine is a heterocyclic compound that features a pyridine ring attached to a bipiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-4,4’-bipiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with a suitable piperidine derivative under controlled conditions. The reaction often requires a catalyst and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)-4,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products: The major products formed from these reactions include various substituted derivatives of 1-(Pyridin-2-yl)-4,4’-bipiperidine, which can be further utilized in different applications .
Scientific Research Applications
1-(Pyridin-2-yl)-4,4’-bipiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-4,4’-bipiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects .
Comparison with Similar Compounds
1-(Pyridin-2-yl)piperazine: Known for its use in medicinal chemistry.
2-(Pyridin-2-yl)pyrimidine: Exhibits significant biological activity.
N-(Pyridin-2-yl)amides: Widely studied for their therapeutic potential.
Uniqueness: 1-(Pyridin-2-yl)-4,4’-bipiperidine stands out due to its unique bipiperidine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
648895-89-0 |
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Molecular Formula |
C15H23N3 |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
2-(4-piperidin-4-ylpiperidin-1-yl)pyridine |
InChI |
InChI=1S/C15H23N3/c1-2-8-17-15(3-1)18-11-6-14(7-12-18)13-4-9-16-10-5-13/h1-3,8,13-14,16H,4-7,9-12H2 |
InChI Key |
LXDVNEAPBDRCSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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